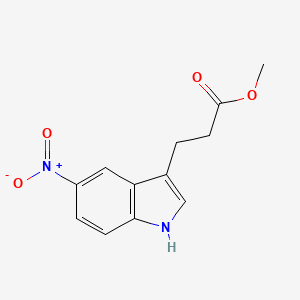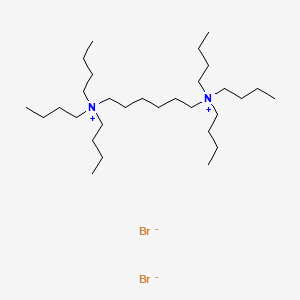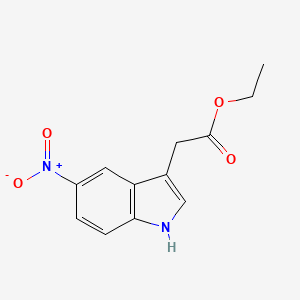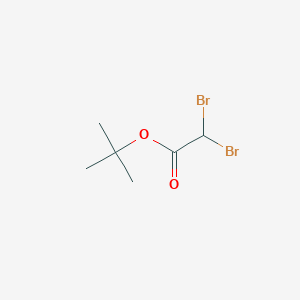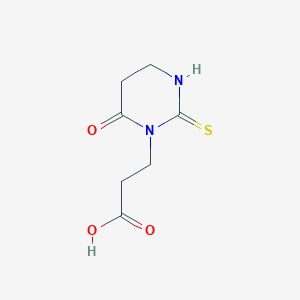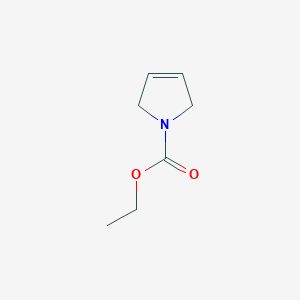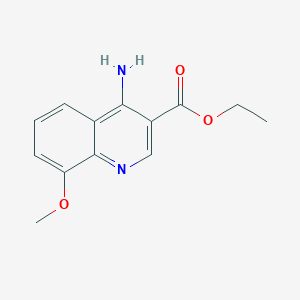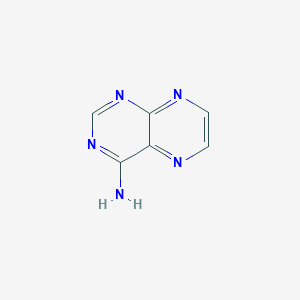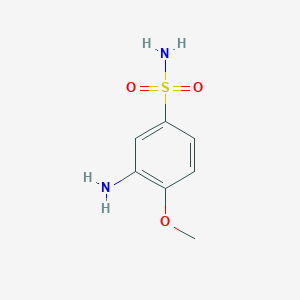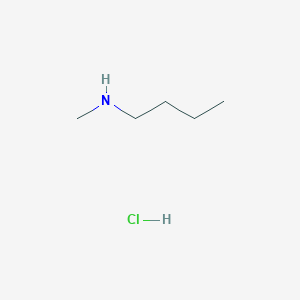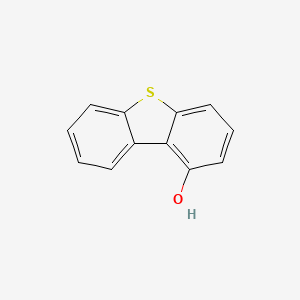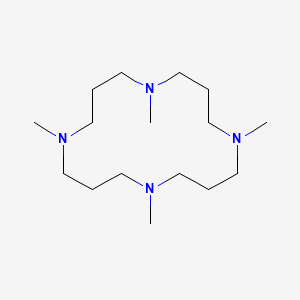
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane
Vue d'ensemble
Description
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane, commonly known as 'Tetramethylcyclam' is a macrocyclic compound that belongs to the family of cyclam-based ligands. It has a unique structure that makes it an attractive molecule for various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane has been synthesized with high yield through condensation reactions. Its crystal structure was determined using X-ray diffraction, revealing a square arrangement of nitrogen atoms and chair configurations of trimethylene groups. This structural analysis contributes to a deeper understanding of its molecular symmetry and potential applications in various fields (Smith, Ekstrand, & Raymond, 1978).
Applications in Metal Complex Formation
This compound has been used to form various metal complexes. For instance, its role in synthesizing a dinitrogen ruthenium(II) macrocyclic tertiary amine complex highlights its utility in creating transition metal complexes with specific properties (Chiu, Che, & Mak, 1996). Additionally, it supports the formation of ruthenium and osmium carbene complexes, indicating its versatility in coordination chemistry (Che, Ho, & Huang, 2007).
Stabilization of High Oxidation State Metal Complexes
This macrocyclic tertiary amine has been instrumental in stabilizing high oxidation state metal complexes. Research on dihalogeno and pseudohalogeno tetraamine complexes of ruthenium(IV) demonstrates its efficacy in enhancing the stability of these complexes, which is significant for advanced materials and catalysis applications (Che, Wong, & Poon, 1986).
Involvement in Disproportionation Reactions
The compound also plays a role in disproportionation reactions. It has been used to investigate the reaction mechanisms and product formation in ruthenium(III) nitro complexes in aqueous media, providing insights into reaction kinetics and pathways (Wong, Che, Yip, Wang, & Mak, 1992).
Interaction with Various Metal Ions
Studies have demonstrated its interaction with different metal ions such as Cd2+, Hg2+, and Pb2+. The nuclear magnetic resonance study of these complexes and the X-ray crystal structure analysis of the cadmium complex reveal detailed information about the ligand-metal interactions, which are vital for designing specific metal-ligand systems (Alcock, Curzon, Moore, & Pierpoint, 1984).
Propriétés
IUPAC Name |
1,5,9,13-tetramethyl-1,5,9,13-tetrazacyclohexadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N4/c1-17-9-5-11-18(2)13-7-15-20(4)16-8-14-19(3)12-6-10-17/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONSCWAHMKWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CCCN(CCCN(CCC1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327766 | |
| Record name | NSC683850 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane | |
CAS RN |
70233-56-6 | |
| Record name | NSC683850 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




